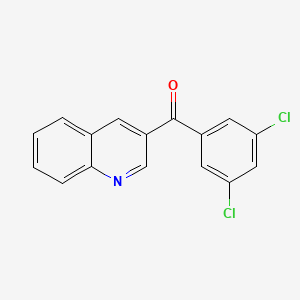

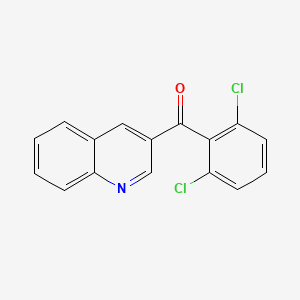

4-(2,5-Dichlorobenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

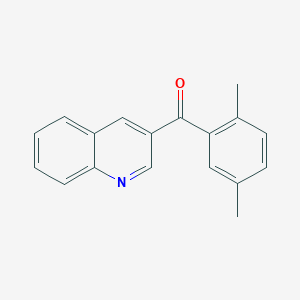

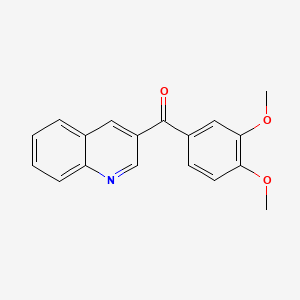

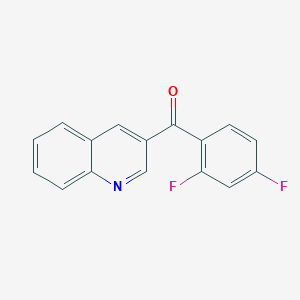

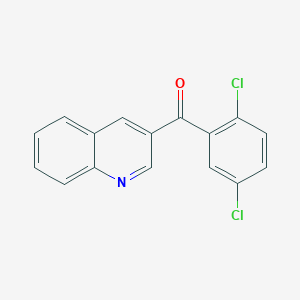

“4-(2,5-Dichlorobenzoyl)quinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It has a molecular weight of 302.16 . It is also known by other names such as “(2,5-Dichlorophenyl)-4-quinolinylmethanone” and "Methanone, (2,5-dichlorophenyl)-4-quinolinyl-" .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in the field of organic chemistry. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances in quinoline synthesis have focused on more sustainable and efficient methods, including the use of microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis

The molecular structure of “4-(2,5-Dichlorobenzoyl)quinoline” consists of a quinoline core with a 2,5-dichlorobenzoyl group attached . The InChI code for this compound is 1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H .Scientific Research Applications

4-(2,5-Dichlorobenzoyl)quinoline; 97% has a wide range of applications in scientific research. It has been used in the study of various biochemical and physiological processes, such as enzyme activity, protein-protein interactions, and cell signaling. In addition, it has been used in the study of drug metabolism and pharmacokinetics. It has also been used in the study of cancer, inflammation, and infectious diseases.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor properties .

Mode of Action

Quinoline-based compounds have been reported to exhibit potent antifungal properties, suggesting that they may interact with fungal cells to inhibit their growth .

Result of Action

The antifungal properties of quinoline-based compounds suggest that they may result in the inhibition of fungal cell growth .

Advantages and Limitations for Lab Experiments

The use of 4-(2,5-Dichlorobenzoyl)quinoline; 97% in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize and is highly soluble in water and other organic solvents. In addition, it is a relatively stable compound and has a wide range of applications in scientific research.

However, there are some limitations to the use of 4-(2,5-Dichlorobenzoyl)quinoline; 97% in laboratory experiments. It is not approved for use in humans and is not widely available commercially. In addition, the synthesis of 4-(2,5-Dichlorobenzoyl)quinoline; 97% requires the use of hazardous chemicals and can be difficult to perform.

Future Directions

Given the wide range of applications of 4-(2,5-Dichlorobenzoyl)quinoline; 97% in scientific research, there are numerous potential future directions for research. These include further studies into the mechanism of action of 4-(2,5-Dichlorobenzoyl)quinoline; 97%, its effects on various biochemical and physiological processes, and its potential applications in drug development. In addition, further research into the synthesis of 4-(2,5-Dichlorobenzoyl)quinoline; 97% could lead to improved methods for its production. Finally, further research into the safety and efficacy of 4-(2,5-Dichlorobenzoyl)quinoline; 97% could lead to its potential use in clinical applications.

Synthesis Methods

4-(2,5-Dichlorobenzoyl)quinoline; 97% can be synthesized using a variety of methods. The most commonly used method is the reaction of 2,5-dichlorobenzoic acid with quinoline in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields a product with a purity of 97%. Other methods of synthesis include the reaction of 2,5-dichlorobenzoic acid with an amine, such as aniline, in the presence of a base.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes and proteins , but specific interactions of 3-(2,5-Dichlorobenzoyl)quinoline have not been reported.

Cellular Effects

Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3-(2,5-Dichlorobenzoyl)quinoline on these processes have not been studied.

Molecular Mechanism

While quinoline derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways , but the specific pathways involving 3-(2,5-Dichlorobenzoyl)quinoline have not been identified.

properties

IUPAC Name |

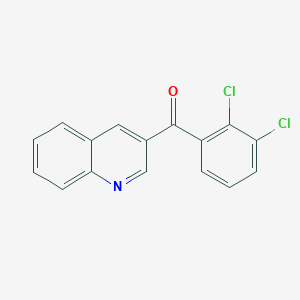

(2,5-dichlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWUCJRGUUBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.